N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
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Overview
Description
This compound contains several functional groups including a benzothiazole ring, a thiophene ring, a sulfonyl group, and a piperidine ring. These functional groups are common in many pharmaceuticals and could potentially have biological activity .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine (such as piperidine) with a sulfonyl chloride to form the sulfonyl group . The benzothiazole and thiophene rings can be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the benzothiazole and thiophene rings. The sulfonyl group is also likely to contribute to the planarity .Chemical Reactions Analysis
The benzothiazole and thiophene rings in this compound are aromatic and therefore relatively stable. They are not likely to undergo many reactions under normal conditions. The sulfonyl group could potentially be reactive, especially towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of any additional functional groups. In general, compounds with this structure are likely to be solid at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
- It serves as a precursor for synthesizing new heterocyclic compounds, which have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. Such compounds include derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating high potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, showcasing effectiveness against various bacteria and fungi. This includes compounds designed for targeting resistant strains of Mycobacterium tuberculosis, indicating their potential in addressing drug-resistant infections (Selvakumar & Elango, 2017).
Anticancer Activity
- Research into thiazole-aminopiperidine hybrid analogues has identified compounds with promising activity against Mycobacterium tuberculosis, which could be repurposed or modified for anticancer applications. The structure-activity relationship studies provide insights into designing more potent molecules (Jeankumar et al., 2013).
Future Directions
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-12-8-9-15-17(13(12)2)20-19(27-15)21-18(23)14-6-3-4-10-22(14)28(24,25)16-7-5-11-26-16/h5,7-9,11,14H,3-4,6,10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOHHNBZBHHKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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